3(2H)-Pyridazinone, 4,6-bis(p-chlorophenyl)-2-(2-morpholinoethyl)-
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Overview
Description
3(2H)-Pyridazinone, 4,6-bis(p-chlorophenyl)-2-(2-morpholinoethyl)- is a synthetic organic compound belonging to the pyridazinone family. Compounds in this family are known for their diverse biological activities and potential therapeutic applications. The presence of p-chlorophenyl and morpholinoethyl groups in its structure suggests potential interactions with various biological targets.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3(2H)-Pyridazinone, 4,6-bis(p-chlorophenyl)-2-(2-morpholinoethyl)- typically involves multi-step organic reactions. A common approach might include:
Formation of the Pyridazinone Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or keto acids.
Introduction of p-Chlorophenyl Groups: This step may involve electrophilic aromatic substitution reactions using chlorinated benzene derivatives.
Attachment of the Morpholinoethyl Group: This can be done through nucleophilic substitution reactions, where the morpholine ring is introduced via alkylation.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the morpholinoethyl group, leading to the formation of N-oxides.
Reduction: Reduction reactions could target the pyridazinone ring or the chlorophenyl groups, potentially leading to dechlorination.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the chlorophenyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) might be used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitutions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could lead to dechlorinated derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological pathways.
Medicine: Possible therapeutic applications due to its biological activity.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3(2H)-Pyridazinone, 4,6-bis(p-chlorophenyl)-2-(2-morpholinoethyl)- would involve its interaction with specific molecular targets. These could include enzymes, receptors, or nucleic acids. The exact pathways would depend on the biological context and the specific activity of the compound.
Comparison with Similar Compounds
Similar Compounds
- 3(2H)-Pyridazinone, 4,6-diphenyl-2-(2-morpholinoethyl)
- 3(2H)-Pyridazinone, 4,6-bis(p-methylphenyl)-2-(2-morpholinoethyl)
- 3(2H)-Pyridazinone, 4,6-bis(p-fluorophenyl)-2-(2-morpholinoethyl)
Uniqueness
The presence of p-chlorophenyl groups in 3(2H)-Pyridazinone, 4,6-bis(p-chlorophenyl)-2-(2-morpholinoethyl)- may confer unique properties such as increased lipophilicity, which could affect its biological activity and pharmacokinetics compared to similar compounds.
Biological Activity
3(2H)-Pyridazinone, 4,6-bis(p-chlorophenyl)-2-(2-morpholinoethyl)- is a synthetic compound belonging to the pyridazinone class, which has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antibacterial, antifungal, and anti-inflammatory properties, supported by relevant research findings and data tables.
- Molecular Formula : C21H18Cl2N2O
- Molecular Weight : 417.285 g/mol
- Density : 1.31 g/cm³
- Boiling Point : 557.1 °C at 760 mmHg
- Flash Point : 290.7 °C
These properties indicate a stable compound with potential for various applications in medicinal chemistry.
Antimicrobial Activity
Research has shown that derivatives of pyridazinones exhibit significant antimicrobial properties. In particular, studies have reported that certain derivatives of 3(2H)-pyridazinone demonstrate effectiveness against both Gram-positive and Gram-negative bacteria.
These findings suggest that the compound could be a promising candidate for developing new antimicrobial agents.
Anti-inflammatory Activity
Pyridazinone derivatives are also noted for their anti-inflammatory effects. Research indicates that these compounds can inhibit cyclooxygenase (COX) enzymes, which are key players in inflammation pathways.
Compound | COX Inhibition Activity | Reference |
---|---|---|
N-substituted derivatives of pyrrolo[3,4-d]pyridazinone | Significant COX-2 inhibitory activity |
The ability to selectively inhibit COX-2 over COX-1 is particularly valuable in reducing side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs).
Cytotoxicity Studies
In vitro studies have evaluated the cytotoxic effects of pyridazinone derivatives on various cell lines. Most compounds tested showed minimal cytotoxicity while maintaining significant biological activity.
Compound | Cell Line Tested | Cytotoxic Effect | Reference |
---|---|---|---|
Pyridazinone derivatives | Various cancer cell lines | Non-cytotoxic at therapeutic doses |
This characteristic is essential for their potential use in therapeutic applications.
Synthesis and Evaluation of Derivatives
A study conducted on the synthesis of new pyridazinone derivatives revealed promising results in terms of biological activity. The synthesized compounds were tested for antibacterial, antifungal, and cytotoxic activities, demonstrating significant efficacy against various pathogens while exhibiting low toxicity profiles.
Antifungal Activity
In addition to antibacterial properties, certain derivatives have shown antifungal activity against common fungal strains. This broad-spectrum activity enhances the therapeutic potential of pyridazinones in treating infections caused by resistant microorganisms.
Properties
CAS No. |
23338-52-5 |
---|---|
Molecular Formula |
C22H21Cl2N3O2 |
Molecular Weight |
430.3 g/mol |
IUPAC Name |
4,6-bis(4-chlorophenyl)-2-(2-morpholin-4-ylethyl)pyridazin-3-one |
InChI |
InChI=1S/C22H21Cl2N3O2/c23-18-5-1-16(2-6-18)20-15-21(17-3-7-19(24)8-4-17)25-27(22(20)28)10-9-26-11-13-29-14-12-26/h1-8,15H,9-14H2 |
InChI Key |
QTLVHDSYOYSDPA-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CCN2C(=O)C(=CC(=N2)C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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